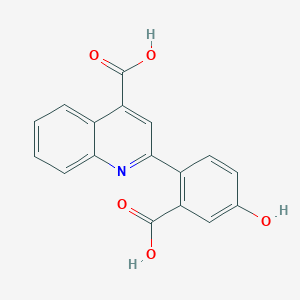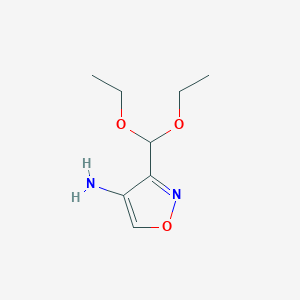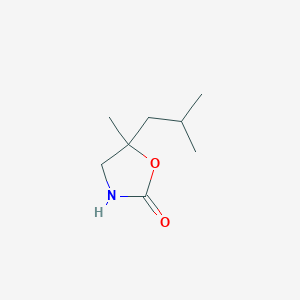
(R)-3-Ethyl-4-((R)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and is substituted with an ethyl group, a hydroxy group, and a methyl-imidazole moiety. The stereochemistry of the compound is specified by the ® configuration at two chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.
Substitution: The ethyl group or the imidazole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxazolidinone ring can produce an amino alcohol.
Aplicaciones Científicas De Investigación
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring and the imidazole moiety can form hydrogen bonds and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Ethyl-4-((S)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.
3-Methyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
4-((1-Methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A compound lacking the ethyl group.
Uniqueness
®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an imidazole moiety
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
(4R)-3-ethyl-4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8-9,14H,3,5H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
TZSLWZCPTZMMFT-BDAKNGLRSA-N |
SMILES isomérico |
CCN1[C@H](COC1=O)[C@H](C2=CN=CN2C)O |
SMILES canónico |
CCN1C(COC1=O)C(C2=CN=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)
![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)

